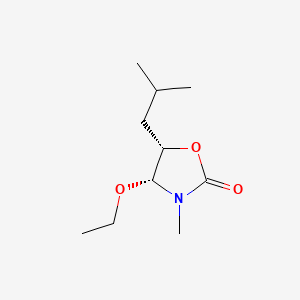

![molecular formula C11H11BrIN3O B569404 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-91-1](/img/structure/B569404.png)

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

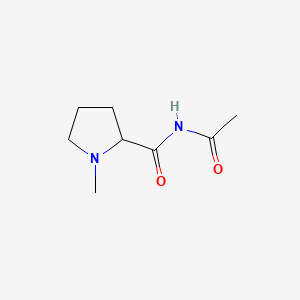

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound with the molecular formula C11H11BrIN3O and a molecular weight of 408.03 . It is a tetrahydropyran compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2,(H2,13,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a density of 2.3±0.1 g/cm3 . Its boiling point is 468.0±45.0 °C at 760 mmHg . The compound is solid at room temperature .Applications De Recherche Scientifique

Antibacterial and Antioxidant Properties : Variya, H. H., Panchal, V., & Patel, G. (2019) synthesized various derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Antibacterial and Antitumor Properties : Abdel‐Latif, E., Mehdhar, F. S., & Abdel-Ghani, G. E. (2019) used a derivative of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems, which displayed significant antibacterial properties and potential antitumor applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Photophysical Applications : Stagni, S., et al. (2008) investigated heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine for potential applications in organic light-emitting devices and as biological markers (Stagni et al., 2008).

Analgesic and Anti-inflammatory Activities : Chamakuri, K., Muppavarapu, S. M., & Yellu, N. (2016) synthesized derivatives with significant anti-inflammatory and analgesic activities, highlighting the potential of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in developing new pharmacological agents (Chamakuri, Muppavarapu, & Yellu, 2016).

Corrosion Inhibition : Dandia, A., et al. (2013) synthesized pyrazolopyridine derivatives that acted as corrosion inhibitors for mild steel in acidic environments, demonstrating the compound's utility in industrial applications (Dandia et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that this compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body .

Propriétés

IUPAC Name |

5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCHNGCFSBVHHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=N3)Br)C(=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrIN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

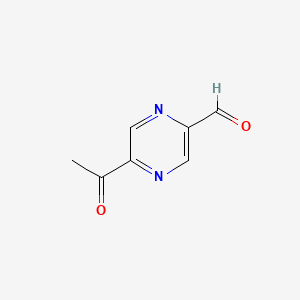

![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)

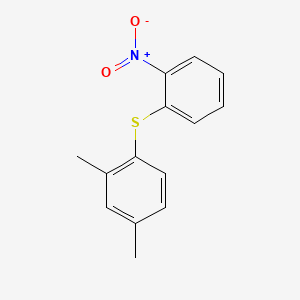

![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)

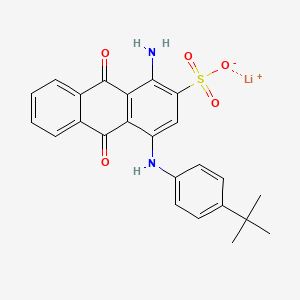

![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)

![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)